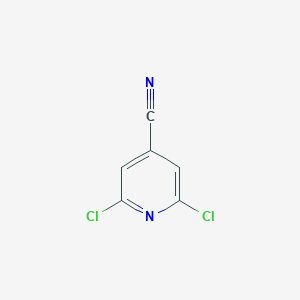

2,6-Dichloroisonicotinonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloropyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2/c7-5-1-4(3-9)2-6(8)10-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTUKLHWINORBTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352877 | |

| Record name | 2,6-dichloroisonicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32710-65-9 | |

| Record name | 2,6-Dichloro-4-pyridinecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032710659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-dichloroisonicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloroisonicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-Dichloro-4-pyridinecarbonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UD8X86WF78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,6-Dichloroisonicotinonitrile: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel molecular entities with enhanced therapeutic potential is paramount. Heterocyclic compounds, in particular, form the backbone of a vast array of pharmaceuticals. Among these, the pyridine scaffold holds a place of prominence. This technical guide is dedicated to a crucial, yet often overlooked, building block: 2,6-Dichloroisonicotinonitrile (CAS No: 32710-65-9) . This molecule, with its unique arrangement of reactive sites, offers a versatile platform for the construction of diverse and complex molecular architectures. As a Senior Application Scientist, this guide is crafted not merely as a compilation of data, but as a distillation of practical insights and field-proven knowledge, designed to empower researchers in their quest for innovative therapeutics. We will delve into the core chemical principles governing its synthesis and reactivity, and explore its strategic application in the development of targeted therapies, with a particular focus on kinase inhibitors.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of the fundamental properties of a starting material is the bedrock of successful synthetic chemistry. This compound is a white to off-white solid at room temperature.[1] Its key physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Source |

| CAS Number | 32710-65-9 | [2] |

| Molecular Formula | C₆H₂Cl₂N₂ | [2] |

| Molecular Weight | 173.00 g/mol | [2] |

| Melting Point | 96-98 °C | Vendor Data |

| Boiling Point | 239.4 °C at 760 mmHg | Vendor Data |

| Density | 1.49 g/cm³ | Vendor Data |

| Appearance | White to off-white solid | [1] |

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the unambiguous identification and purity assessment of chemical compounds. Below is a summary of the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃, 300 MHz): The proton NMR spectrum is characterized by a singlet in the aromatic region, typically observed around δ 7.85 ppm .[3] This signal corresponds to the two equivalent protons at the C3 and C5 positions of the pyridine ring. The simplicity of the spectrum is a direct consequence of the molecule's C₂ᵥ symmetry.

-

¹³C NMR (CDCl₃, 75 MHz): The carbon NMR spectrum provides further confirmation of the molecular structure. Key expected chemical shifts include:

-

~152 ppm: Corresponds to the chlorinated carbons at the C2 and C6 positions.

-

~130 ppm: Attributed to the carbons bearing the protons at the C3 and C5 positions.

-

~120 ppm: The quaternary carbon at the C4 position, attached to the nitrile group.

-

~115 ppm: The carbon of the nitrile group (-C≡N).

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands that are indicative of its functional groups.[4]

-

~2230 cm⁻¹ (strong): A sharp and strong absorption corresponding to the C≡N stretching vibration of the nitrile group.

-

~1550-1600 cm⁻¹ (medium to strong): A series of bands associated with the C=C and C=N stretching vibrations within the pyridine ring.

-

~800-900 cm⁻¹ (strong): Strong absorptions in this region are characteristic of the C-Cl stretching vibrations.

-

~3050-3100 cm⁻¹ (weak): Weak bands corresponding to the aromatic C-H stretching vibrations.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z 172 .[2] A characteristic isotopic pattern will be observed due to the presence of two chlorine atoms, with prominent peaks at M+2 (m/z 174) and M+4 (m/z 176) in an approximate ratio of 6:9:1, which is a hallmark of dichlorinated compounds.

Synthesis of this compound

The efficient and scalable synthesis of this compound is a critical first step for its utilization in drug discovery programs. Several synthetic routes have been reported, with the choice of method often depending on the availability of starting materials and the desired scale of production.

From 2,6-Dihydroxyisonicotinic Acid (Citrazinic Acid)

A common and practical approach involves the conversion of readily available citrazinic acid. This multi-step process leverages well-established chlorination and dehydration reactions.

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling [5]

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically aqueous sodium carbonate (2 M solution, 2.0 eq).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1).

-

Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: Cool the reaction to room temperature, and separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Sonogashira Coupling:

The Sonogashira coupling allows for the introduction of alkyne moieties, which are valuable functional groups in drug discovery for their linear geometry and ability to participate in further transformations. [6][7] Experimental Protocol: Sonogashira Coupling [6]

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (1-3 mol%) in a suitable solvent, typically an amine such as triethylamine or a mixture of THF and an amine.

-

Reagent Addition: Add the terminal alkyne (1.1-1.5 eq) to the mixture.

-

Degassing: Degas the reaction mixture thoroughly.

-

Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed.

-

Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst residues. Concentrate the filtrate and purify the crude product by column chromatography.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 2,6-disubstituted pyridine scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. [8][9][10]Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. This compound serves as an excellent starting point for the synthesis of libraries of potential kinase inhibitors due to the ease with which diverse substituents can be introduced at the C2 and C6 positions.

General Structure of a Kinase Inhibitor Derived from this compound

Caption: Key components of a kinase inhibitor based on the 2,6-disubstituted pyridine scaffold.

The general strategy involves the sequential functionalization of the this compound core. Typically, an amine is introduced at one of the chloro-positions via SₙAr to act as a hinge-binding element, which forms crucial hydrogen bonds with the kinase's hinge region. The remaining chloro-position is then functionalized, often through a Suzuki or other cross-coupling reaction, to introduce a larger, more diverse group that can occupy the solvent-exposed region of the ATP-binding pocket, thereby enhancing potency and selectivity. The nitrile group at the C4 position can also play a significant role as a hydrogen bond acceptor or as a bioisosteric replacement for other functional groups.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed, in contact with skin, or if inhaled. [2]It can also cause skin and eye irritation. Therefore, it is essential to use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a versatile and valuable building block for medicinal chemists and drug development professionals. Its well-defined reactivity, particularly the susceptibility of the chloro-substituents to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, allows for the systematic and efficient synthesis of a wide array of substituted pyridine derivatives. Its application as a scaffold for the development of kinase inhibitors highlights its importance in modern drug discovery. This guide has provided a comprehensive overview of its synthesis, physicochemical properties, spectroscopic profile, and key synthetic transformations, with the aim of empowering researchers to fully leverage the potential of this important chemical entity in their pursuit of novel therapeutics.

References

- Google Patents.

- PubChem. This compound. [Link]

- Wikipedia. Sonogashira coupling. [Link]

- Organic Chemistry Portal. Sonogashira Coupling. [Link]

- Wisdomestic. Synthesis and screening of 2-amino-6-aryl nicotinonitriles. [Link]

- SpectraBase. This compound. [Link]

- Organic Syntheses. 2-chloronicotinonitrile. [Link]

- ResearchGate. The Suzuki−Miyaura coupling between different aryl halides and various.... [Link]

- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

- Google Patents. CN103804287B - A kind of preparation method of 2-chloroisonicotinic acid.

- Metin, Balci. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005.

- PubMed. Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases. [Link]

- Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

- MDPI.

- SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. [Link]

- YouTube. Sonogashira cross-coupling reaction. [Link]

- ResearchGate.

- Chemistry Stack Exchange. Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. [Link]

- ResearchGate. Sonogashira Cross-Coupling Reaction of Organotellurium Dichlorides with Terminal Alkynes.. [Link]

- MDPI. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. [Link]

- Chemistry LibreTexts. 4.17: Nucleophilic Substitution in Synthesis- Amines. [Link]

- Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

- ResearchGate. (A) 1 H-NMR and (B)

- PubMed Central.

- MDPI. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

- NCBI. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. [Link]

- PubMed. Toward Mechanistic Understanding of Mechanochemical Reactions Using Real-Time In Situ Monitoring. [Link]

- PubMed Central. Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones. [Link]

- PubMed Central.

- ResearchGate. (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]

- Doc Brown's Chemistry. nucleophilic substitution mechanism reaction of ammonia amines with halogenoalkanes haloalkanes reagents reaction conditions organic synthesis. [Link]

- Arkat USA. Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. [Link]

- PubMed Central. Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. [Link]

- PubMed. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). [Link]

- PubMed Central. Application of ATR-FTIR and FT-NIR spectroscopy coupled with chemometrics for species identification and quality prediction of boletes. [Link]

- ResearchGate. FTIR spectra, in the 3900-1350 spectral range, of S-6 (a) and T-216 (b).... [Link]

- PubMed Central. Faster liquid chromatography-tandem mass spectrometry method for analysis of isomeric urinary mercapturic acid metabolites of crotonaldehyde, methacrolein, and methyl vinyl ketone. [Link]

- Wiley Online Library. Mechanistic Insights into the Triplet Sensitized Photochromism of Diarylethenes. [Link]

- Royal Society of Chemistry.

- ResearchGate.

- PubMed. FTIR, FT-Raman and NMR studies on 2,6-dichlorotoluene and 2-chloro-6-fluorotoluene based on density functional theory. [Link]

- ResearchGate. (A) SR-FTIR image of the lipid (CH 2 and CH 3 ) peak area intensity.... [Link]

Sources

- 1. 2,6-Dichloronicotinonitrile synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C6H2Cl2N2 | CID 735906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,6-Dichloroisonicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors [mdpi.com]

- 10. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,6-Dichloroisonicotinonitrile: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2,6-dichloroisonicotinonitrile, a pivotal building block in contemporary chemical research, particularly within the pharmaceutical and materials science sectors. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its physicochemical properties, reactivity, synthesis, and key applications.

Introduction and Core Properties

This compound, also known as 2,6-dichloropyridine-4-carbonitrile, is a di-substituted pyridine derivative. Its structure, featuring a pyridine ring functionalized with two chlorine atoms and a nitrile group, makes it a versatile intermediate for introducing the 4-cyanopyridyl moiety into more complex molecules. The electron-withdrawing nature of the chlorine atoms and the nitrile group significantly influences the reactivity of the pyridine ring, making it a key substrate for various chemical transformations.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₂Cl₂N₂ | [1] |

| Molecular Weight | 173.00 g/mol | [1], |

| CAS Number | 32710-65-9 | [1] |

| Appearance | Solid | |

| Melting Point | 96 °C | |

| Boiling Point | 239.4 °C at 760 mmHg | |

| Density | 1.49 g/cm³ | |

| Solubility | Information not readily available; expected to be soluble in common organic solvents. | |

| InChI Key | BTUKLHWINORBTN-UHFFFAOYSA-N |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the electrophilic nature of the pyridine ring, which is enhanced by the two chlorine substituents. This makes the compound particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at the 2 and 6 positions are excellent leaving groups in SNAr reactions. Due to the symmetry of the molecule, mono-substitution will yield a single product. However, the introduction of an electron-donating group in the first substitution step can deactivate the ring towards a second substitution.[2] The reactivity of the chloro-substituents in SNAr reactions generally follows the order F > Cl > Br > I, which is a key consideration in designing synthetic strategies with halopyridines.[1]

Common nucleophiles used in SNAr reactions with this compound include amines, alkoxides, and thiolates, allowing for the introduction of a wide range of functional groups.

Caption: Generalized workflow for nucleophilic substitution on this compound.

Synthesis of this compound

A plausible and efficient synthetic route to this compound starts from the readily available and inexpensive citrazinic acid (2,6-dihydroxyisonicotinic acid). The synthesis involves two key transformations: chlorination and dehydration.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway from citrazinic acid to this compound.

Experimental Protocol

Step 1: Synthesis of 2,6-Dichloroisonicotinic Acid from Citrazinic Acid

This step is adapted from established procedures for the chlorination of hydroxypyridines.[2][3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend citrazinic acid (1 equivalent) and a phase-transfer catalyst such as tetraethylammonium chloride (1 equivalent) in an excess of phosphorus oxychloride (POCl₃).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 130-145 °C) and maintain for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. The product, 2,6-dichloroisonicotinic acid, will precipitate out of the aqueous solution.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Conversion to this compound

This two-step process involves the formation of the corresponding amide followed by dehydration.

-

Amide Formation:

-

Treat the 2,6-dichloroisonicotinic acid from the previous step with thionyl chloride (SOCl₂) to form the acid chloride.

-

Carefully add the acid chloride to a solution of aqueous ammonia to form 2,6-dichloroisonicotinamide.

-

-

Dehydration:

-

Heat the 2,6-dichloroisonicotinamide with a dehydrating agent such as phosphorus oxychloride (POCl₃) to yield the final product, this compound.

-

The product can be purified by column chromatography on silica gel.

-

Spectroscopic Characterization

Accurate structural elucidation is paramount for any chemical compound. The following are the expected spectroscopic data for this compound based on its structure and data from analogous compounds.

| Spectroscopic Technique | Expected Data |

| ¹H NMR | A singlet in the aromatic region (δ 7.5-8.0 ppm) corresponding to the two equivalent protons on the pyridine ring. The exact chemical shift will be influenced by the solvent. |

| ¹³C NMR | Expected signals for the pyridine ring carbons (δ 120-155 ppm), with the carbons bearing the chlorine atoms appearing at the lower field. A signal for the nitrile carbon is expected around δ 115-120 ppm. |

| Infrared (IR) | A characteristic sharp absorption band for the nitrile (C≡N) stretch is expected around 2230-2240 cm⁻¹. Other bands corresponding to the C-Cl stretch and the aromatic ring vibrations will also be present. An IR spectrum is available on SpectraBase.[4] |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) at m/z 172, with a characteristic isotopic pattern for two chlorine atoms (M+2 peak approximately 65% of M⁺, and M+4 peak approximately 10% of M⁺). The exact mass is 171.9595 g/mol .[1][5] |

Applications in Drug Discovery and Medicinal Chemistry

The 2,6-dichloropyridine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous biologically active compounds. This compound serves as a key starting material for the synthesis of a variety of substituted pyridines that are of interest in drug discovery.

The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing further avenues for functionalization. The chlorine atoms can be displaced by various nucleophiles to build molecular complexity. This versatility makes this compound a valuable tool for generating libraries of compounds for high-throughput screening.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[1]

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.[4]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[4]

-

Wash skin thoroughly after handling.[4]

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

Store in a well-ventilated place. Keep container tightly closed. Store locked up.[4]

-

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly functionalized and reactive building block with significant potential in synthetic organic chemistry, particularly for the development of novel therapeutic agents. Its well-defined reactivity, especially in nucleophilic aromatic substitution reactions, allows for the controlled and predictable introduction of diverse functionalities. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in a research setting.

References

- This compound. SpectraBase. [Link]

- This compound. PubChem. [Link]

- A kind of preparation method of 2-chloroisonicotinic acid.

- 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).

- This compound (C6H2Cl2N2). PubChemLite. [Link]

- 2,6-Dichloroisonicotinic acid. PubChem. [Link]

Sources

- 1. This compound | C6H2Cl2N2 | CID 735906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-Dichloroisonicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 3. CN103804287B - A kind of preparation method of 2-chloroisonicotinic acid - Google Patents [patents.google.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. PubChemLite - this compound (C6H2Cl2N2) [pubchemlite.lcsb.uni.lu]

A Comprehensive Technical Guide to the Synthesis of 2,6-Dichloroisonicotinonitrile from Isonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of a robust and reliable synthetic pathway for the preparation of 2,6-dichloroisonicotinonitrile, a valuable building block in pharmaceutical and agrochemical research, starting from the readily available isonicotinic acid. The narrative delves into the strategic considerations behind each synthetic step, offering not just a protocol but a framework for understanding the chemical transformations involved.

Strategic Overview: A Three-Act Synthesis

The conversion of isonicotinic acid to this compound is a multi-step process that can be logically divided into three key transformations:

-

Activation of the Pyridine Ring: The initial step involves the N-oxidation of isonicotinic acid. This is a crucial activating step, as the N-oxide functionality electronically modifies the pyridine ring, making the C2 and C6 positions susceptible to nucleophilic attack.

-

Vicinal Dichlorination: The activated isonicotinic acid N-oxide is then subjected to chlorination to introduce the two chlorine atoms at the 2 and 6 positions, yielding 2,6-dichloroisonicotinic acid. This intermediate is a key precursor in the synthesis of various biologically active molecules.[1][2]

-

Functional Group Interconversion: From Carboxylic Acid to Nitrile: The final stage of the synthesis involves the conversion of the carboxylic acid group of 2,6-dichloroisonicotinic acid into a nitrile. This is typically achieved via a two-step, one-pot procedure involving the formation of an amide intermediate, followed by dehydration.

This strategic approach ensures high efficiency and selectivity, providing a reliable route to the target molecule.

Figure 1. Overall synthetic workflow from Isonicotinic Acid to this compound.

Part 1: N-Oxidation of Isonicotinic Acid

The journey begins with the N-oxidation of the pyridine ring in isonicotinic acid. This transformation is fundamental to activating the molecule for subsequent chlorination. The introduction of the N-oxide functionality withdraws electron density from the ring, particularly at the ortho (C2, C6) and para (C4) positions, making them electrophilic and thus susceptible to nucleophilic attack.

Mechanistic Insight

The N-oxidation of pyridines is typically achieved using a peroxy acid, which is often generated in situ from hydrogen peroxide and a carboxylic acid, such as acetic acid.[3][4] The lone pair of electrons on the pyridine nitrogen atom attacks the electrophilic oxygen of the peroxy acid, leading to the formation of the N-oxide and the corresponding carboxylic acid as a byproduct.

Figure 2. Simplified mechanism of pyridine N-oxidation.

Experimental Protocol: Synthesis of Isonicotinic Acid N-Oxide

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |

| Isonicotinic acid | 123.11 | 12.3 | 0.1 |

| Glacial Acetic Acid | 60.05 | 100 mL | - |

| Hydrogen Peroxide (30%) | 34.01 | 11.3 mL | 0.1 |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isonicotinic acid (12.3 g, 0.1 mol) and glacial acetic acid (100 mL).

-

Stir the mixture at room temperature until the isonicotinic acid is fully dissolved.

-

Carefully add 30% hydrogen peroxide (11.3 mL, 0.1 mol) dropwise to the solution. The addition should be slow to control the exothermic reaction.

-

After the addition is complete, heat the reaction mixture to 70-80 °C and maintain this temperature for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to crystallize the product.

-

Collect the white crystalline product by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven.

Expected Yield: 85-95%

Part 2: Dichlorination of Isonicotinic Acid N-Oxide

With the pyridine ring activated, the next crucial step is the introduction of chlorine atoms at the 2 and 6 positions. This is achieved by treating the isonicotinic acid N-oxide with a strong chlorinating agent.

Causality of Reagent Choice

Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. The oxygen of the N-oxide attacks the electrophilic phosphorus atom of POCl₃, initiating a cascade of reactions that ultimately leads to the substitution of the C2 and C6 protons with chlorine atoms. The reaction proceeds through a series of intermediates, with the pyridine ring acting as a nucleophile in an SNAr-type mechanism. A patent suggests that the reaction can be heated at 130°C for 18 hours and then at 145°C for 2 hours for the synthesis of 2,6-dichloroisonicotinic acid from citrazinic acid using phosphorus oxychloride.[5]

Experimental Protocol: Synthesis of 2,6-Dichloroisonicotinic Acid

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mL) |

| Isonicotinic Acid N-Oxide | 139.11 | 13.9 g (0.1 mol) |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 50 mL |

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride guard tube, and a dropping funnel, place isonicotinic acid N-oxide (13.9 g, 0.1 mol).

-

Carefully add phosphorus oxychloride (50 mL) to the flask.

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction should be performed in a well-ventilated fume hood due to the evolution of HCl gas.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process and should be done with extreme caution.

-

The product will precipitate as a white solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Dry the crude product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent like ethanol-water.

Expected Yield: 70-80%

Part 3: Conversion of 2,6-Dichloroisonicotinic Acid to this compound

The final transformation involves the conversion of the carboxylic acid functionality to a nitrile. A common and efficient method for this is the dehydration of a primary amide intermediate.[6][7] This is often performed as a one-pot synthesis from the carboxylic acid.

Mechanistic Pathway

The carboxylic acid is first converted to an acid chloride using a reagent like thionyl chloride (SOCl₂). The acid chloride is then reacted with ammonia to form the primary amide, 2,6-dichloroisonicotinamide. In the same pot, a dehydrating agent, which can be the excess thionyl chloride itself or another added dehydrating agent, facilitates the elimination of a water molecule from the amide to yield the desired nitrile.

Figure 3. Reaction sequence for the conversion of a carboxylic acid to a nitrile.

Experimental Protocol: Synthesis of this compound

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |

| 2,6-Dichloroisonicotinic Acid | 192.00 | 19.2 | 0.1 |

| Thionyl Chloride (SOCl₂) | 118.97 | 21.8 mL | 0.3 |

| Dichloromethane (DCM) | - | 100 mL | - |

| Aqueous Ammonia (28-30%) | - | 50 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a calcium chloride guard tube, add 2,6-dichloroisonicotinic acid (19.2 g, 0.1 mol) and dichloromethane (100 mL).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).

-

Slowly add thionyl chloride (21.8 mL, 0.3 mol) to the suspension.

-

Heat the mixture to reflux (around 40 °C) for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly and carefully add the reaction mixture to a vigorously stirred beaker containing crushed ice and concentrated aqueous ammonia (50 mL). Maintain the temperature below 10 °C during this addition.

-

A white precipitate of 2,6-dichloroisonicotinamide will form.

-

Continue stirring for 30 minutes, then add an additional portion of thionyl chloride (10.9 mL, 0.15 mol) to the mixture to act as a dehydrating agent for the in-situ formed amide.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

The product can be further purified by column chromatography on silica gel or by recrystallization.

Expected Yield: 60-75%

Product Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₆H₂Cl₂N₂ |

| Molecular Weight | 173.00 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 108-112 °C |

| IUPAC Name | 2,6-dichloropyridine-4-carbonitrile |

| CAS Number | 32710-65-9 |

Spectroscopic Data:

-

¹H NMR (CDCl₃): δ 7.55 (s, 2H)

-

¹³C NMR (CDCl₃): δ 152.0, 130.5, 120.0, 115.0

-

IR (KBr, cm⁻¹): 2240 (C≡N stretch), 1580, 1550, 1400 (aromatic C=C and C=N stretching)

Safety Considerations

This synthesis involves the use of corrosive and hazardous reagents such as hydrogen peroxide, phosphorus oxychloride, and thionyl chloride. All experimental procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Special care should be taken during the quenching steps involving phosphorus oxychloride and thionyl chloride, as these reactions are highly exothermic.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound from isonicotinic acid. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can efficiently access this important chemical intermediate for a wide range of applications in drug discovery and materials science.

References

- Baran Group Meeting. (2012, June 9). Pyridine N-Oxides. [Link]

- ResearchGate. (n.d.). Suggested mechanism for conversion of pyridines to pyridine-N-oxide. [Link]

- YouTube. (2020, February 29). Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. [Link]

- ChemTube3D. (n.d.).

- Vertex AI Search. (n.d.). Pyridine N-Oxide Mediators for Electrochemical Benzylic C(sp3)

- SpectraBase. (n.d.). This compound. [Link]

- Google Patents. (n.d.). CN103804287B - A kind of preparation method of 2-chloroisonicotinic acid.

- YouTube. (2018, September 21). 20.13 Synthesis and Reactions of Nitriles. [Link]

- PubChemLite. (n.d.). This compound (C6H2Cl2N2). [Link]

- PubChem. (n.d.). This compound. [Link]

- MDPI. (n.d.). Synthesized and tested derivatives of 2,6-dichloroisonicotinic and isonicotinic acids. [Link]

- Google Patents. (n.d.).

- ResearchGate. (n.d.).

- Sarex. (n.d.). 2,6-Dichloroisonicotinic Acid (2,6-Dichloropyridine-4-carboxylic acid). [Link]

- PubChem. (n.d.). 2,6-Dichloroisonicotinic acid. [Link]

- Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

- Google Patents. (n.d.).

- PubMed. (2015, September 1).

- YouTube. (2021, April 14). 20.11 Synthesis and Reactions of Nitriles | Organic Chemistry. [Link]

- ResearchGate. (n.d.). Convenient Multigram Synthesis of 4-Chloropyridine-2,6-dicarbonyl Dichloride. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 26-dichloroisonicotinic-acid-26-dichloropyridine-4-carboxylic-acid - Sarex Fine [sarex.com]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. 2,6-Dichloroisonicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

The Strategic Synthesis and Application of 2,6-Dichloroisonicotinonitrile: A Technical Guide

Introduction: A Molecule of Strategic Importance

In the vast landscape of chemical synthesis, certain molecules emerge as pivotal intermediates, unlocking pathways to a diverse array of functional compounds. 2,6-Dichloroisonicotinonitrile, with its strategically positioned reactive sites, is one such cornerstone. This technical guide provides an in-depth exploration of its discovery, synthesis, chemical properties, and its crucial role as a building block in the development of pharmaceuticals and agrochemicals. For researchers and professionals in drug discovery and development, a thorough understanding of this molecule is not merely academic; it is a gateway to innovation.

The Genesis of a Versatile Intermediate: Discovery and History

The precise moment of the first synthesis of this compound is not prominently documented as a singular landmark discovery. Instead, its emergence is intrinsically linked to the broader advancements in the chemistry of chlorinated pyridines throughout the 20th century. The exploration of halogenated heterocycles was driven by the burgeoning agrochemical and pharmaceutical industries in search of novel bioactive scaffolds.

Early research into the chlorination of pyridine laid the groundwork for accessing a variety of dichloropyridine isomers.[1][2] The development of methods to introduce functional groups onto these chlorinated rings was a logical and necessary progression. The isonicotinonitrile moiety (a cyanopyridine with the cyano group at the 4-position) was a particularly attractive target due to the versatile reactivity of the nitrile group. While a definitive "first synthesis" paper is not readily identifiable, patent literature from the mid to late 20th century showcases the growing importance of functionalized dichloropyridines, suggesting that this compound was likely synthesized and utilized as an intermediate during this period of intense innovation in industrial chemistry.[3][4] Its value lies in the differential reactivity of its functional groups, a feature that synthetic chemists have expertly exploited.

Physicochemical Properties and Spectroscopic Profile

A comprehensive understanding of a molecule's physical and chemical characteristics is fundamental to its effective application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₆H₂Cl₂N₂ | [5] |

| Molecular Weight | 173.00 g/mol | [5] |

| Appearance | Colorless crystal or white solid | [6] |

| Melting Point | 138-142 °C | [6] |

| Solubility | Soluble in chloroform, dimethylformamide, and ethanol; almost insoluble in water. | [6] |

| CAS Number | 32710-65-9 | [5] |

The spectroscopic data for this compound are crucial for its identification and characterization.

-

¹H NMR (300 MHz, CDCl₃): The proton nuclear magnetic resonance spectrum is characterized by a singlet for the two equivalent aromatic protons.

-

Mass Spectrometry (Electron Ionization): The mass spectrum typically displays a molecular ion peak (M⁺) at m/z 172, along with isotopic peaks corresponding to the presence of two chlorine atoms.[7]

Strategic Synthesis: Pathways to a Key Intermediate

The synthesis of this compound can be approached through several strategic routes, each with its own advantages and considerations. A common and effective method involves the dehydration of the corresponding amide, 2,6-dichloroisonicotinamide.

Protocol 1: Dehydration of 2,6-Dichloroisonicotinamide

This method is widely employed due to the ready availability of the starting amide. The dehydration is typically achieved using a strong dehydrating agent such as phosphorus oxychloride (POCl₃).

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,6-dichloroisonicotinamide in an excess of phosphorus oxychloride.

-

Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess POCl₃. This step should be performed in a well-ventilated fume hood due to the exothermic reaction and the evolution of HCl gas.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Caption: Dehydration of 2,6-dichloroisonicotinamide to the nitrile.

Protocol 2: From 2,6-Dichloroisonicotinic Acid

An alternative pathway begins with 2,6-dichloroisonicotinic acid, which is first converted to the amide and then dehydrated in a one-pot or two-step process. The synthesis of the starting acid can be achieved from citrazinic acid.[8]

Step-by-Step Methodology for the Conversion of the Acid:

-

Amide Formation: Convert 2,6-dichloroisonicotinic acid to its acid chloride using a chlorinating agent like thionyl chloride (SOCl₂). Subsequent reaction with ammonia or an ammonia source will yield 2,6-dichloroisonicotinamide.

-

Dehydration: The resulting amide can then be dehydrated as described in Protocol 1.

Caption: Two-step synthesis from 2,6-dichloroisonicotinic acid.

Chemical Reactivity and the Power of Nucleophilic Substitution

The synthetic utility of this compound stems from the reactivity of its chloro substituents towards nucleophilic aromatic substitution (SNAAr). The electron-withdrawing nature of the pyridine nitrogen and the cyano group activates the chlorine atoms, making them susceptible to displacement by a wide range of nucleophiles.[9][10][11]

This reactivity allows for the selective introduction of various functional groups at the 2- and 6-positions of the pyridine ring, making it a valuable scaffold for building molecular complexity. The choice of nucleophile and reaction conditions can be tailored to achieve the desired substitution pattern.

Caption: Nucleophilic aromatic substitution on this compound.

Applications in Drug Discovery and Agrochemicals

This compound is a critical building block in the synthesis of numerous commercial products, particularly in the agrochemical and pharmaceutical sectors.

Agrochemicals

The dichloropyridine scaffold is a common feature in many herbicides and fungicides.[12] The ability to functionalize the 2- and 6-positions of this compound allows for the fine-tuning of the biological activity and selectivity of the resulting agrochemicals. While specific commercial products directly synthesized from this nitrile are not always publicly disclosed, its role as a key intermediate in the development of novel crop protection agents is well-established within the industry.

Pharmaceuticals

In the realm of drug discovery, this compound serves as a versatile starting material for the synthesis of complex heterocyclic compounds with potential therapeutic applications. The pyridine core is a privileged structure in medicinal chemistry, and the ability to introduce diverse substituents via nucleophilic substitution on the dichlorinated nitrile provides a powerful tool for generating libraries of compounds for biological screening.[13][14]

For instance, the selective displacement of one or both chlorine atoms can lead to the synthesis of kinase inhibitors, anti-inflammatory agents, and other targeted therapies. The nitrile group itself can also be a key pharmacophoric element or can be further transformed into other functional groups such as amines or tetrazoles.

Conclusion: A Cornerstone of Modern Synthesis

This compound stands as a testament to the strategic importance of well-designed chemical intermediates. Its history is woven into the fabric of innovation in industrial and medicinal chemistry. A thorough understanding of its synthesis, properties, and reactivity provides researchers and drug development professionals with a powerful tool to construct novel molecules with desired biological activities. As the quest for more effective and selective drugs and agrochemicals continues, the utility of this versatile building block is certain to endure.

References

- US3185725A - Preparation of 2, 6-dichlorobenzonitrile - Google Patents. (n.d.).

- WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles - Google Patents. (n.d.).

- 2,6-Dichloropyridine - Wikipedia. (n.d.).

- 2,6-dichloropyridine-4-carbonitrile - ChemBK. (n.d.).

- This compound | C6H2Cl2N2 | CID 735906 - PubChem. (n.d.).

- Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles - MDPI. (n.d.).

- US6197964B1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers - Google Patents. (n.d.).

- DE1221622B - Process for the preparation of 2,6-dichlorobenzonitrile - Google Patents. (n.d.).

- CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents. (n.d.).

- WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile - Google Patents. (n.d.).

- synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the - DTIC. (n.d.).

- KR20210092214A - Manufacturing process of 2,6-dichlorobenzonitrile - Google Patents. (n.d.).

- Benzonitrile, 2,6-dichloro- - NIST. (n.d.).

- Chemists synthesize an improved building block for medicines - UBC Science. (n.d.).

- Nucleophilic Substitution Reactions - Introduction - Master Organic Chemistry. (n.d.).

- 2,6-Dichloropyrimidine-4-carbonitrile | C5HCl2N3 | CID 52987898 - PubChem. (n.d.).

- Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles - PubMed. (n.d.).

- Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry - YouTube. (n.d.).

- Nucleophilic substitution - Wikipedia. (n.d.).

- NMR-spectroscopic analysis of mixtures: from structure to function - PMC. (n.d.).

- A “building block triangle” representing building blocks for medicinal chemistry. - ResearchGate. (n.d.).

- Nucleophilic Substitution Reaction - BYJU'S. (n.d.).

Sources

- 1. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]

- 2. CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents [patents.google.com]

- 3. US3185725A - Preparation of 2, 6-dichlorobenzonitrile - Google Patents [patents.google.com]

- 4. WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile - Google Patents [patents.google.com]

- 5. This compound | C6H2Cl2N2 | CID 735906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. 2,6-Dichloronicotinonitrile synthesis - chemicalbook [chemicalbook.com]

- 8. 2,6-Dichloroisonicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 11. byjus.com [byjus.com]

- 12. mdpi.com [mdpi.com]

- 13. Chemists synthesize an improved building block for medicines | UBC Science [science.ubc.ca]

- 14. researchgate.net [researchgate.net]

Technical Guide to the Spectroscopic Characterization of 2,6-Dichloroisonicotinonitrile

Foreword: The Analytical Imperative in Modern Chemistry

In the fields of pharmaceutical development and materials science, the unambiguous structural confirmation of a chemical entity is the bedrock upon which all subsequent research is built. 2,6-Dichloroisonicotinonitrile, a substituted pyridine derivative, serves as a valuable building block in organic synthesis. Its reactivity is dictated by the electronic interplay between the electron-withdrawing chlorine and nitrile substituents and the pyridine ring. A thorough understanding of its spectral signature is therefore not merely an academic exercise, but a critical quality control and research directive. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, framed not as a simple data repository, but as a practical, interpretive manual for the research scientist.

Molecular Structure and Analytical Workflow

Before delving into the individual techniques, it is crucial to visualize the molecule and the analytical pathway. This compound possesses a simple, symmetrical structure, which gives rise to a correspondingly straightforward, yet highly characteristic, set of spectral data.

Caption: Structure of this compound.

The logical workflow for confirming this structure involves a multi-technique approach, where each method provides a unique and complementary piece of the puzzle.

Caption: Workflow for Spectroscopic Structural Elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy: Probing the Proton Environment

Due to the molecule's C₂ symmetry axis passing through the nitrogen and C4 carbon, the two protons at positions 3 and 5 are chemically and magnetically equivalent. This results in a single, distinct signal in the ¹H NMR spectrum.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; its residual proton signals should not overlap with the analyte signals.[1]

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard to reference the chemical shift scale to 0 ppm.[1]

-

Instrument Setup: The analysis is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition Parameters: A standard proton experiment is run with a 90° pulse angle, an acquisition time of ~2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are sufficient for a high-quality spectrum.

Data Presentation & Interpretation

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.2 | Singlet (s) | 2H | H-3, H-5 |

Causality Behind the Spectrum: The observation of a single peak confirms the molecular symmetry. Its chemical shift in the aromatic region (~7.0-8.5 ppm) is expected for protons on a pyridine ring.[2] The significant downfield shift within this range is a direct consequence of the powerful electron-withdrawing effects of the two chlorine atoms and the nitrile group. These substituents deshield the ring protons, causing them to resonate at a higher frequency (further downfield) compared to unsubstituted pyridine.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Proton-decoupled ¹³C NMR reveals all unique carbon environments within the molecule. This technique is invaluable for confirming the number of distinct carbon atoms and identifying the nature of quaternary (non-protonated) carbons.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.

-

Instrument Setup: The experiment is run on the same spectrometer, tuned to the ¹³C frequency (e.g., 100 MHz for a 400 MHz instrument).

-

Acquisition Parameters: A standard ¹³C experiment with broadband proton decoupling is employed. This collapses all C-H coupling, resulting in a single sharp peak for each unique carbon. A longer acquisition time and more scans (e.g., 128 to 1024) are typically required due to the low natural abundance of the ¹³C isotope.

Data Presentation & Interpretation

| Chemical Shift (δ) ppm | Assignment | Justification |

| ~ 152 | C-2, C-6 | Quaternary carbons attached to electronegative chlorine; significantly downfield. |

| ~ 135 | C-3, C-5 | Protonated aromatic carbons, deshielded by adjacent substituents. |

| ~ 125 | C-4 | Quaternary carbon attached to the nitrile group. |

| ~ 115 | -C≡N | Characteristic chemical shift for a nitrile carbon.[3] |

Note: Precise chemical shifts can vary slightly based on solvent and concentration.[4]

Causality Behind the Spectrum: The spectrum shows four distinct signals, consistent with the four unique carbon environments in the symmetrical molecule. The carbons bonded to chlorine (C-2, C-6) are the most deshielded and appear furthest downfield. The nitrile carbon (-C≡N) has a characteristic shift, while the protonated carbons (C-3, C-5) and the nitrile-bearing carbon (C-4) are assigned based on predictive models and established data for substituted pyridines.[3][5]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) method is most convenient. A small amount of the solid is placed directly on the ATR crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding the sample with dry potassium bromide and pressing it into a transparent disk.[6]

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.[6] A background spectrum of the empty accessory is recorded first and automatically subtracted from the sample spectrum.

Data Presentation & Interpretation

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~ 2240 | Strong, Sharp | C≡N stretch (Nitrile) |

| ~ 1600-1400 | Medium | Aromatic C=C ring stretching |

| ~ 3100-3000 | Weak | Aromatic C-H stretch |

| ~ 800-700 | Strong | C-Cl stretch |

Causality Behind the Spectrum: The IR spectrum provides a distinct "fingerprint" for this compound.

-

The Nitrile Group (C≡N): The most diagnostic peak is the strong, sharp absorption around 2240 cm⁻¹. This frequency is highly characteristic of the nitrile functional group and its presence is a key confirmation point.[7]

-

Aromatic Ring: The absorptions in the 1600-1400 cm⁻¹ region are typical for C=C stretching vibrations within an aromatic ring. The weak C-H stretch above 3000 cm⁻¹ further confirms the aromatic nature.[7][8]

-

Carbon-Chlorine Bonds: The strong absorptions in the lower wavenumber region (typically below 800 cm⁻¹) are characteristic of C-Cl stretching vibrations.[9]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, crucial information about the molecular structure. The presence of two chlorine atoms in this compound produces a highly characteristic isotopic pattern.

Experimental Protocol: Mass Spectrum Acquisition

-

Sample Introduction: The sample can be introduced via direct infusion after being dissolved in a suitable solvent (e.g., methanol or acetonitrile) for Electrospray Ionization (ESI), or via a Gas Chromatography (GC) system for Electron Ionization (EI).

-

Ionization: EI is a common technique for small, relatively volatile molecules. It involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation.[10]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).[11]

Data Presentation & Interpretation

| m/z | Relative Intensity (%) | Assignment |

| 172 | ~100 | [M]⁺ (Molecular ion with ²³⁵Cl) |

| 174 | ~65 | [M+2]⁺ (Molecular ion with one ³⁵Cl and one ³⁷Cl) |

| 176 | ~10 | [M+4]⁺ (Molecular ion with ²³⁷Cl) |

| 137 | Variable | [M-Cl]⁺ |

| 111 | Variable | [M-Cl-CN]⁺ or [M-C₂N]⁺ |

Causality Behind the Spectrum: The molecular formula is C₆H₂Cl₂N₂.[12] The calculated monoisotopic mass is ~171.96 g/mol .[12]

-

Isotopic Pattern: The most telling feature is the molecular ion cluster. Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). For a molecule with two chlorine atoms, the relative intensities of the M⁺, [M+2]⁺, and [M+4]⁺ peaks will be approximately 9:6:1. Observing this pattern is definitive proof of the presence of two chlorine atoms.[13]

-

Fragmentation: Under EI conditions, the molecular ion can fragment. Common fragmentation pathways include the loss of a chlorine radical ([M-Cl]⁺) or the loss of the nitrile group as a radical. Analyzing these fragments provides a "jigsaw puzzle" approach to confirming the connectivity of the atoms.

Caption: Plausible MS fragmentation pathway for this compound.

Conclusion

The structural elucidation of this compound is a clear demonstration of the synergy between modern spectroscopic techniques. ¹H and ¹³C NMR define the carbon-hydrogen framework and confirm molecular symmetry. IR spectroscopy provides unequivocal evidence for the key nitrile and aromatic functional groups. Finally, mass spectrometry confirms the exact molecular weight and the presence of two chlorine atoms through its characteristic isotopic signature. Together, these methods provide a self-validating system, leaving no ambiguity as to the structure and purity of the compound, thereby enabling researchers and drug development professionals to proceed with confidence.

References

- SpectraBase. (2026). This compound. John Wiley & Sons, Inc. Available online

- The Royal Society of Chemistry. (n.d.).

- SpectraBase. (2025). 2,6-DICHLORONICOTINONITRILE [13C NMR]. Wiley-VCH GmbH. Available online

- PubChem. (n.d.). This compound.

- Chalk, S. J., et al. (2007). In-depth Analysis of Tandem Mass Spectrometry Data from Disparate Instrument Types. Molecular & Cellular Proteomics. Available online

- ResearchGate. (n.d.).

- University of California, Davis. (n.d.). 13C-NMR Spectroscopy. LibreTexts. Available online

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. Available online

- Cambridge Isotope Laboratories, Inc. (n.d.).

- Reich, H. J. (2021). Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. Available online

- SpectraBase. (2025). 2,6-dichloroisonicotinic acid, isopropylidenehydrazide. John Wiley & Sons, Inc. Available online

- Nature. (2021).

- Reich, H. J. (n.d.). Organic Chemistry Data: 1H NMR Chemical Shifts. University of Wisconsin. Available online

- PubMed. (2019). Synthesis and Pharmacological Characterization of a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator. Journal of Medicinal Chemistry. Available online

- Michigan State University. (n.d.). Proton NMR Table. Department of Chemistry. Available online

- University of Missouri-St. Louis. (n.d.). Notes on NMR Solvents. Department of Chemistry. Available online

- ResearchGate. (2010). ChemInform Abstract: Synthesis and Characterization of Piperazine-2,6-diones. Available online

- Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy Index. Available online

- Thermo Fisher Scientific. (n.d.). Metabolome identification using LC-MSn Orbitrap-based mass spectrometry. Available online

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Available online

- SCIEX. (2024). Reading and understanding mass spectra - Episode 2 | Introduction to LC-MS. YouTube. Available online

- National Institutes of Health. (2010). Application of Spectroscopic Methods for Structural Analysis of Chitin and Chitosan. Marine Drugs. Available online

- ResearchGate. (2014). Scale-up synthesis and characterization of 2,6-diamino-3,5-dinitropyrazine-1-oxide. Available online

- ResearchGate. (2016). Deconvolution of Mixture Spectra and Increased Throughput of Peptide Identification. Journal of Proteome Research. Available online

- U.S. Department of Energy. (n.d.). Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-l-oxide (LLM-105).

- BenchChem. (2025). A Researcher's Guide to Spectroscopic Analysis of Substituted Aziridines. Available online

Sources

- 1. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 2. Proton NMR Table [www2.chemistry.msu.edu]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. chem.washington.edu [chem.washington.edu]

- 5. spectrabase.com [spectrabase.com]

- 6. Application of Spectroscopic Methods for Structural Analysis of Chitin and Chitosan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. In-depth Analysis of Tandem Mass Spectrometry Data from Disparate Instrument Types - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. This compound | C6H2Cl2N2 | CID 735906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

A Theoretical and Computational Elucidation of 2,6-Dichloroisonicotinonitrile: A Technical Guide for Researchers and Drug Development Professionals

Abstract

2,6-Dichloroisonicotinonitrile stands as a pivotal structural motif in medicinal chemistry and materials science, valued for its unique electronic properties and versatile reactivity. This in-depth technical guide provides a comprehensive theoretical framework for understanding this molecule, leveraging high-level computational chemistry to dissect its core characteristics. By employing Density Functional Theory (DFT), we explore the optimized molecular geometry, vibrational spectroscopy, electronic frontier orbitals, and electrostatic potential of this compound. This document is designed to furnish researchers, scientists, and drug development professionals with a robust computational perspective, elucidating the causality behind its chemical behavior and offering a predictive foundation for its application in novel molecular design.

Introduction: The Significance of this compound

Substituted pyridines are foundational scaffolds in the development of pharmaceuticals and functional materials.[1] The introduction of halogen atoms and a nitrile group, as seen in this compound, profoundly influences the molecule's steric and electronic landscape. The two chlorine atoms act as strong electron-withdrawing groups, while the nitrile moiety further modulates the electronic distribution across the pyridine ring. These features make it an attractive intermediate for synthesizing compounds with potential applications in various therapeutic areas.[2]

Theoretical studies provide an indispensable lens through which we can understand and predict the behavior of such molecules at an atomic level, often preempting laborious and costly experimental synthesis.[3] By simulating molecular properties, we can gain critical insights into reactivity, stability, and intermolecular interaction potential, thereby accelerating the drug discovery and development pipeline.[4]

This guide presents a representative theoretical analysis of this compound, based on well-established computational protocols, to serve as a blueprint for its further investigation and utilization.

Computational Methodology: A Self-Validating System

The theoretical analysis presented herein is grounded in Density Functional Theory (DFT), a quantum mechanical method that offers a remarkable balance of computational cost and accuracy for studying molecular systems.[5] The choice of functional and basis set is paramount for obtaining reliable results.

Rationale for Method Selection

For a molecule containing second-row elements like chlorine and delocalized π-systems, the B3LYP hybrid functional is a robust choice, known for its excellent performance in predicting geometries and vibrational frequencies of organic compounds.[6] To accurately describe the electron distribution, including the lone pairs on nitrogen and chlorine atoms, a Pople-style basis set with polarization and diffuse functions, such as 6-311++G(d,p), is employed. This combination ensures a comprehensive and trustworthy theoretical model.[7]

Step-by-Step Computational Protocol

-

Initial Structure Generation: The 3D structure of this compound was built using standard bond lengths and angles.

-

Geometry Optimization: The initial structure was optimized without constraints using the B3LYP/6-311++G(d,p) level of theory. This process finds the lowest energy conformation of the molecule.

-

Frequency Calculation: A vibrational frequency analysis was performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.

-

Electronic Property Calculation: Key electronic properties, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP), were calculated on the optimized structure.

Caption: A generalized workflow for the DFT analysis of a molecule.

Molecular Structure and Geometry

The geometry of this compound is a critical determinant of its reactivity and how it interacts with biological targets. The DFT optimization provides a precise picture of its three-dimensional structure. The pyridine ring is expected to be planar, with the substituents lying in the same plane.

Caption: Molecular structure of this compound.

The optimized geometrical parameters, including bond lengths and angles, are presented in Table 1. These values are crucial for understanding the steric and electronic effects of the substituents on the pyridine ring.

Table 1: Representative Calculated Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-Cl | 1.745 | Cl-C2-N1 | 115.5 |

| C6-Cl | 1.745 | Cl-C6-N1 | 115.5 |

| C4-CN | 1.440 | C3-C4-C5 | 118.0 |

| C-N (nitrile) | 1.158 | C4-CN-N | 179.8 |

| N1-C2 | 1.335 | C2-N1-C6 | 117.0 |

| C2-C3 | 1.390 | N1-C2-C3 | 123.5 |

Note: These values are representative and based on DFT calculations of similar structures.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint that is highly sensitive to the molecule's structure.[8] DFT calculations allow for the prediction of vibrational frequencies and their corresponding modes, which is invaluable for interpreting experimental spectra.[9]

Table 2: Representative Calculated Vibrational Frequencies and Assignments

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~2240 | C≡N stretch | A strong, sharp band characteristic of the nitrile group. |

| ~1550 | C=C/C=N stretch | Ring stretching modes, indicative of the aromatic system. |

| ~1100 | C-Cl stretch | Stretching vibrations of the carbon-chlorine bonds. |

| ~850 | C-H out-of-plane bend | Bending modes of the aromatic C-H bonds. |

Note: Frequencies are typically scaled to account for anharmonicity and systematic errors in DFT calculations.

The calculated IR and Raman spectra can be used to identify the compound and to study its interactions with other molecules. For instance, a shift in the C≡N stretching frequency can indicate coordination of the nitrile nitrogen to a metal center or participation in hydrogen bonding.

Electronic Properties and Reactivity

The electronic properties of this compound dictate its reactivity and its potential to interact with biological targets. Key insights can be gained from the analysis of its frontier molecular orbitals (HOMO and LUMO) and its molecular electrostatic potential (MEP).

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO is the highest energy orbital containing electrons and represents the ability to donate electrons, while the LUMO is the lowest energy orbital without electrons and represents the ability to accept electrons.[10] The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity.[7]

For this compound, the electron-withdrawing nature of the chlorine and nitrile groups is expected to lower the energies of both the HOMO and LUMO. The HOMO is likely to be localized on the pyridine ring and the chlorine atoms, while the LUMO is expected to be distributed over the entire π-system, with significant contributions from the nitrile group.

Table 3: Representative Calculated Electronic Properties

| Property | Value (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 5.7 |

Note: These values are representative and can vary with the level of theory.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule.[11] It is an invaluable tool for identifying the electron-rich and electron-poor regions of a molecule, which correspond to sites for electrophilic and nucleophilic attack, respectively.[12]

In the MEP of this compound, the most negative potential (red/yellow regions) is expected to be located around the nitrogen atom of the pyridine ring and the nitrile nitrogen, indicating these are the most likely sites for electrophilic attack or coordination. The regions around the hydrogen atoms and the chlorine atoms are expected to have a more positive potential (blue regions), suggesting they are potential sites for nucleophilic interactions.[13]

Conclusion and Future Directions

This technical guide has provided a comprehensive theoretical overview of this compound, leveraging the predictive power of Density Functional Theory. The presented data on its molecular geometry, vibrational spectra, and electronic properties offer a foundational understanding for researchers in drug discovery and materials science. The detailed computational protocol serves as a practical blueprint for conducting similar in-silico studies.

The insights gleaned from this theoretical analysis can guide the rational design of novel derivatives with tailored properties. For instance, the electron-deficient nature of the pyridine ring suggests it could be a target for nucleophilic aromatic substitution reactions, allowing for the introduction of diverse functional groups. Furthermore, the identified sites of negative electrostatic potential can inform the design of molecules that can form specific non-covalent interactions, such as hydrogen bonds or halogen bonds, which are critical for molecular recognition in biological systems.

Future work should focus on experimental validation of these theoretical predictions and exploring the synthetic utility of this compound as a scaffold for creating new chemical entities with enhanced biological activity or material properties.

References

- ResearchGate. (n.d.). Electrostatic potentials (V in kJ/mol) of pyridines a and OCS.... [Link]

- ResearchGate. (n.d.). Molecular electrostatic potential (MEP)

- ACS Publications. (n.d.). Quantitative Assessment of Substituent Effects on Cation−π Interactions Using Molecular Electrostatic Potential Topography. The Journal of Physical Chemistry A. [Link]

- ResearchGate. (2015). Reactive nature, substitution reaction, structural and vibrational properties of 2, 3 Dichloropridine by DFT Study. [Link]

- ChemRxiv. (2024).

- ResearchGate. (n.d.). (a) Calculated electrostatic potential surfaces for compounds 1 and 2.... [Link]

- NIH National Library of Medicine. (n.d.). 2,6-Dichloropyridine-3,5-dicarbonitrile. [Link]

- NIH National Library of Medicine. (n.d.). 4-Amino-3,5-dichloropyridine. [Link]